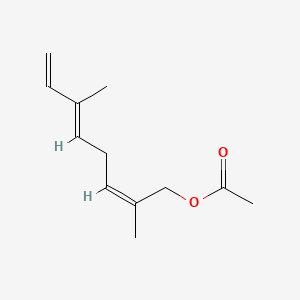
(3E,6Z)-8-Ocimenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,6Z)-8-Ocimenyl acetate, also known as (3E,6Z)-Nonadien-1-yl acetate, is an organic compound belonging to the class of fatty alcohol esters. It is characterized by its unique structure, which includes a nonadienyl chain with two double bonds in the 3E and 6Z positions, and an acetate functional group. This compound is known for its pleasant aroma and is often used in the fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6Z)-8-Ocimenyl acetate typically involves the esterification of (3E,6Z)-Nonadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(3E,6Z)-8-Ocimenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nonadienal or nonadienoic acid.
Reduction: Formation of nonadienol.
Substitution: Formation of nonadienyl derivatives.
Applications De Recherche Scientifique
(3E,6Z)-8-Ocimenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (3E,6Z)-8-Ocimenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to olfactory receptors, triggering a sensory response. Additionally, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E,6Z)-Nonadien-1-ol: The alcohol counterpart of (3E,6Z)-8-Ocimenyl acetate.
(3E,6Z)-Nonadienal: An aldehyde derivative with similar structural features.
(3E,6Z)-Nonadienoic acid: A carboxylic acid derivative.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its pleasant aroma and potential biological activities further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
223705-76-8 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[(2Z,5E)-2,6-dimethylocta-2,5,7-trienyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h5,7-8H,1,6,9H2,2-4H3/b10-7+,11-8- |
Clé InChI |
RNKUOBQYBVPNSU-WAKDDQPJSA-N |
SMILES isomérique |
C/C(=C/C/C=C(\C)/C=C)/COC(=O)C |
SMILES canonique |
CC(=CCC=C(C)C=C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


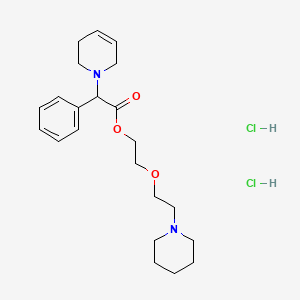

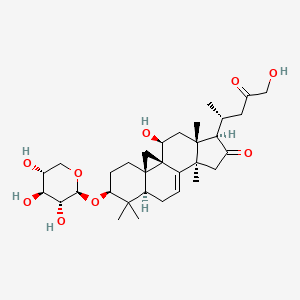
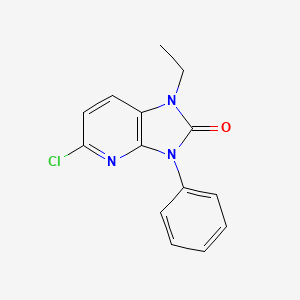
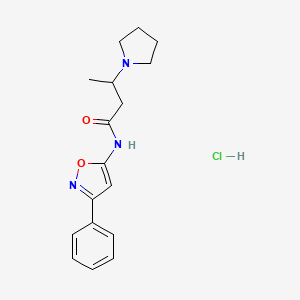
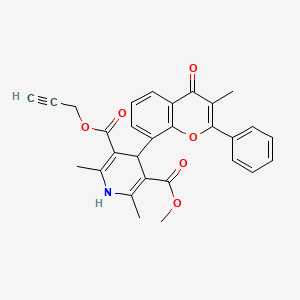
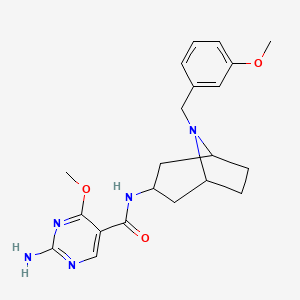
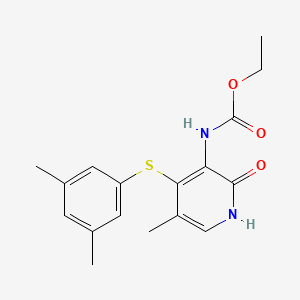
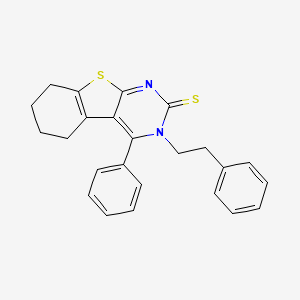
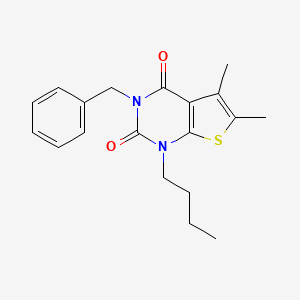
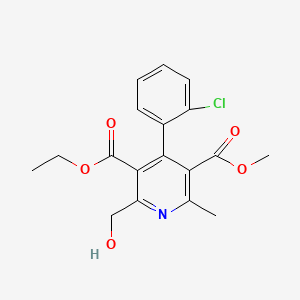

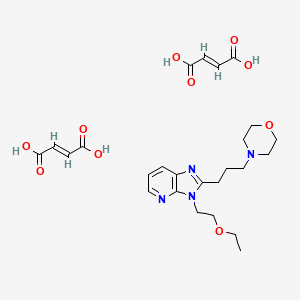
![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
